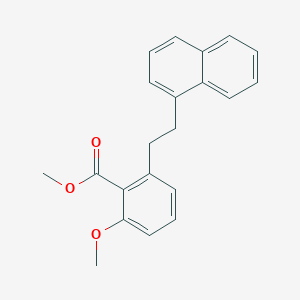

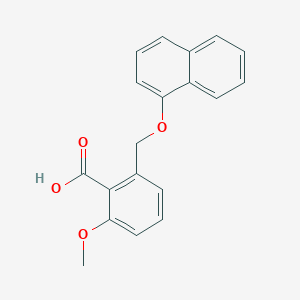

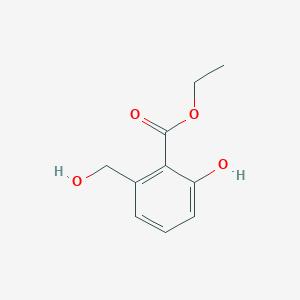

2-Methoxy-6-(2-naphthalen-1-yl-ethyl)-benzoic acid methyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-6-(2-naphthalen-1-yl-ethyl)-benzoic acid methyl ester, also known as MENBE, is a synthetic compound that is widely used in scientific research. This compound is a derivative of the naphthalene family and has a variety of applications in the lab. It has been used in numerous studies to evaluate the effects of various compounds on biochemical, physiological, and cellular processes. MENBE has been used in studies related to cancer, inflammation, and other diseases. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of MENBE.

Scientific Research Applications

Synthesis and Characterization

Heterocyclic Compound Synthesis

The compound has been utilized in the synthesis of benzo[a]acridine and benzo[b][4,7]phenanthroline derivatives through condensation with naphthylamine and quinolylamines, demonstrating its versatility in forming complex heterocyclic structures (N. Kozlov, A. B. Tereshko, K. Gusak, 2006).

Photochemically Induced Cyclization

It serves as a precursor in photochemically induced cyclization processes for the synthesis of naphtho[2,1-f]isoquinolines, showcasing its role in photochemical transformations and the total synthesis of complex organic molecules (M. Pampín, J. Estévez, R. Estévez, M. Maestro, L. Castedo, 2003).

Indole Derivatives Synthesis

Demonstrated in the novel total synthesis of indolo[2,3-b]naphthalene-6,11-diones, it illustrates the compound's utility in synthesizing indole derivatives, which are of significant interest due to their biological activities (Marcos Fernández, C. Barcia, J. Estévez, R. Estévez, L. Castedo, 2004).

Catalytic Applications and Material Science

Hydroesterification Processes

The compound has been investigated for its utility in hydroesterification, particularly in the synthesis of esters like the methyl ester of 6-methoxy naphthyl propionic acid, demonstrating its potential in catalytic processes using palladium complexes (Shashi B. Atla, A. Kelkar, R. V. Chaudhari, 2009).

Liquid Crystalline Properties

Research into mesogenic series incorporating the compound has revealed its significance in the development of liquid crystalline materials, showing potential applications in displays and optical devices (B.T. Thaker, N.J. Chothani, Y.T. Dhimmar, B. S. Patel, D. Solanki, N. B. Patel, J.B. Kanojiya, R. Tandel, 2012).

Fluorescence and Photophysical Studies

- Sensitized Emission of Lanthanide Complexes: Studies have explored the photophysical properties of 4-naphthalen-1-yl-benzoic acid derivatives and their Eu(III)-cored complexes, illustrating the role of such compounds in developing luminescent materials with potential applications in sensors and bioimaging (Yong Hee Kim, N. S. Baek, Hwan-Kyu Kim, 2006).

properties

IUPAC Name |

methyl 2-methoxy-6-(2-naphthalen-1-ylethyl)benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O3/c1-23-19-12-6-10-17(20(19)21(22)24-2)14-13-16-9-5-8-15-7-3-4-11-18(15)16/h3-12H,13-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAHNIFFYKFPYKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1C(=O)OC)CCC2=CC=CC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-6-(2-naphthalen-1-yl-ethyl)-benzoic acid methyl ester | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

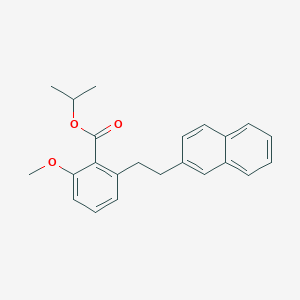

![N,N-Dibenzyl-2-methoxy-6-[2-(4-methoxy-phenyl)-ethyl]-benzamide](/img/structure/B6339021.png)

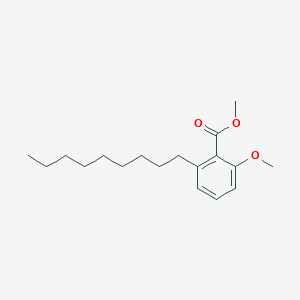

![2-Hydroxy-6-[2-(1,2,3,4,4a,9,9a,10-octahydro-anthracen-9-yl)-ethyl]-benzoic acid methyl ester](/img/structure/B6339033.png)

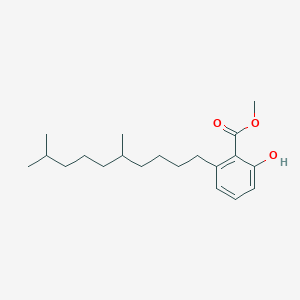

![2-[2-(4-Chlorophenyl)-ethyl]-6-hydroxy-benzoic acid methyl ester, 95%](/img/structure/B6339086.png)